molecular formula C6H6N2O B2472374 1-Ethenyl-1H-imidazole-2-carboxaldehyde CAS No. 69767-96-0

1-Ethenyl-1H-imidazole-2-carboxaldehyde

Cat. No. B2472374
CAS RN: 69767-96-0
M. Wt: 122.127
InChI Key: QSNDLAPCZBKHFV-UHFFFAOYSA-N
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Patent
US04782050

Procedure details

To a cold (-78° C.) solution of 6.55 ml (0.047 mole) of diisopropylamine in 125 ml of tetrahydrofuran was added 16.99 ml (, 042 mole) of a 2.5M solution of n-butyl lithium over a period of 15 minutes and the resulting reaction allowed to stir for 30 minutes. 1-Vinylimidazole (3.85 ml 0.042 mole) was added over a 10 minute period and the mixture stirred for one hour. Ethyl formate (3.43 ml, 0.042 mole) was then added over 5 minutes and the mixture stirred for one hour and was then poured into a saturated ammonium chloride solution. The product was extracted with ethyl acetate, and the extracts combined, dried over magnesium sulfate and concentrated to an orange oil. The residue was chromatographed on 200 g of silica gel using 10% ethyl acetate in chloroform to give 2.23 g of the product as a crystalline material.
Quantity
6.55 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
3.85 mL
Type
reactant
Reaction Step Two
Quantity
3.43 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH:13]([N:15]1[CH:19]=[CH:18][N:17]=[CH:16]1)=[CH2:14].[CH:20](OCC)=[O:21].[Cl-].[NH4+]>O1CCCC1>[CH:13]([N:15]1[CH:19]=[CH:18][N:17]=[C:16]1[CH:20]=[O:21])=[CH2:14] |f:4.5|

Inputs

Step One
Name
Quantity
6.55 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
125 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.85 mL
Type
reactant
Smiles
C(=C)N1C=NC=C1
Step Three
Name
Quantity
3.43 mL
Type
reactant
Smiles
C(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
to stir for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction
STIRRING
Type
STIRRING
Details
the mixture stirred for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture stirred for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an orange oil
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on 200 g of silica gel using 10% ethyl acetate in chloroform

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=C)N1C(=NC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.23 g
YIELD: CALCULATEDPERCENTYIELD 43.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.